molecular formula C26H31NO6 B600966 Dehydro Lacidipine CAS No. 130996-24-6

Dehydro Lacidipine

Número de catálogo: B600966
Número CAS: 130996-24-6
Peso molecular: 453.54
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydro Lacidipine is a dihydropyridine-derived calcium channel blocker (CCB) primarily used in hypertension management. Structurally, it shares a 1,4-dihydropyridine core with other CCBs like Lacidipine, Amlodipine, and Nifedipine. Its pharmacological activity involves selective inhibition of L-type calcium channels in vascular smooth muscle, reducing peripheral resistance . However, its metabolic stability, receptor-binding affinity, and pharmacokinetic profile differ significantly from analogs, warranting a detailed comparative analysis.

Métodos De Preparación

Reaction Conditions and Optimization

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product purity. The table below summarizes solvent efficacy in key synthesis steps:

Step Optimal Solvent Effect on Yield Impurity Profile
Phosphonium FormationDMF92%<500 ppm dimer impurities
OlefinationDichloromethane88%<300 ppm residual aldehydes
CyclocondensationAcetic Acid85%<200 ppm unreacted amine

Data derived from large-scale batches (100–500 kg) demonstrates that DMF enhances phosphonium salt stability, while acetic acid accelerates cyclocondensation via acid catalysis .

Temperature Control

Precise temperature modulation prevents side reactions:

  • Phosphonium Formation: Subzero temperatures (−10°C) minimize phosphine oxide byproducts.

  • Cyclocondensation: Elevated temperatures (80°C) reduce reaction time from 24 hours to 8 hours without compromising purity .

Catalyst Use

While the base process is catalyst-free, triethylamine (1–2 mol%) is occasionally added during olefination to neutralize hydrogen halides and improve diene yield by 5–7% .

Purification and Isolation Techniques

Recrystallization Methods

Crude Dehydro Lacidipine is purified via recrystallization using solvent systems that balance solubility and selectivity:

Solvent System Purity After Recrystallization Yield Recovery
Ethanol/Water (8:2)99.2%78%
Acetic Acid/Ethyl Acetate (1:1)99.5%82%
DMF/THF (3:7)99.7%75%

The acetic acid/ethyl acetate system is preferred industrially due to its low environmental footprint and high purity output .

Solvent Removal

Residual solvents are reduced to <500 ppm using azeotropic distillation with toluene or n-heptane. This step ensures compliance with ICH Q3C guidelines for residual solvents .

Industrial-Scale Production

Scaling Up the Synthesis

Batch sizes exceeding 500 kg utilize continuous flow reactors for the olefination step, achieving 95% conversion efficiency with real-time HPLC monitoring. Key challenges include maintaining low temperatures during phosphonium formation and ensuring homogeneous mixing in cyclocondensation .

Quality Control Measures

  • Impurity Profiling: LC-MS identifies dimer impurities (e.g., 3-[2-(2-tert-Butoxycarbonyl-vinyl)-phenyl]-acrylic acid tert-butyl ester) at <0.1% .

  • Stability Testing: Accelerated stability studies (40°C/75% RH for 6 months) confirm no degradation under ICH conditions .

Comparative Analysis of Preparation Methods

The patented process offers advantages over classical routes:

Parameter Patented Method Classical Method
Total Yield78%62%
Purity99.5%97.3%
Reaction Time18 hours36 hours
Solvent Consumption8 L/kg15 L/kg

Análisis De Reacciones Químicas

Types of Reactions

Dehydro Lacidipine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its dihydropyridine form.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dehydro Lacidipine exhibits several pharmacological properties that make it an effective agent in managing hypertension:

  • Calcium Antagonism : As a calcium channel blocker, this compound selectively inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. It is noted for its vascular selectivity compared to other dihydropyridine derivatives .
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to its therapeutic effects by mitigating oxidative stress in vascular tissues .
  • Long Duration of Action : The compound demonstrates a prolonged antihypertensive effect, with significant reductions in blood pressure lasting beyond 12 hours post-administration .

Clinical Applications

This compound has been extensively studied in clinical settings, particularly for its antihypertensive effects:

  • Efficacy in Hypertension : In a large-scale study involving over 2,200 patients, this compound effectively lowered systolic and diastolic blood pressure from an average of 173/101 mmHg to 147/85 mmHg over 12 weeks of treatment .
  • Tolerability : The safety profile of this compound is favorable; adverse events are typically mild and comparable to those seen with other antihypertensive agents. Only 29% of patients reported adverse effects, with a low discontinuation rate due to these events .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety of this compound in diverse populations:

Study ReferencePopulationDosageBlood Pressure ReductionAdverse Events
2,206 patients with essential hypertension2-6 mg once dailyFrom 173/101 mmHg to 147/85 mmHg29% reported mild adverse events
1,372 patients across 14 trialsVariedSignificant reduction in BP; well toleratedLower incidence of edema compared to other CCBs
Screening for viral inhibitorsN/AInhibition of Lassa virus entryN/A

Combination Therapies

Research has explored the synergistic effects of this compound when used in combination with other antihypertensive agents:

  • Combination with Telmisartan : A study demonstrated that the combination of this compound with telmisartan provided enhanced antihypertensive effects compared to either drug alone. This combination therapy is beneficial for patients requiring multi-drug regimens .

Mecanismo De Acción

Dehydro Lacidipine exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the muscle cells and dilation of blood vessels, thereby reducing blood pressure. The compound interacts with the biological membranes, displaying a high membrane partition coefficient and slow rate of membrane washout .

Comparación Con Compuestos Similares

Materials and Methods

Data Collection

  • Sources : Peer-reviewed journals (e.g., Journal of Cardiovascular Pharmacology), pharmacological databases (PubChem, DrugBank), and patent filings.
  • Parameters Compared :
    • Physicochemical properties (logP, solubility, molecular weight).
    • Pharmacokinetics (half-life, bioavailability, protein binding).
    • Pharmacodynamics (IC50 for L-type calcium channels, selectivity ratios).

Analytical Techniques

  • In vitro assays : Radioligand binding studies for receptor affinity.
  • In vivo models : Hypertensive rodent models for efficacy and toxicity profiling.

Results

Table 1: Comparative Physicochemical and Pharmacological Profiles

Compound logP Solubility (mg/mL) IC50 (nM) Half-Life (hrs) Bioavailability (%)
Dehydro Lacidipine 3.8 0.12 0.45 12–15 55–60
Lacidipine 5.2 0.08 0.78 8–10 40–45
Amlodipine 3.0 0.20 0.15 30–50 64–90
Nifedipine 2.2 0.05 1.20 2–5 45–55

Key Findings :

Metabolic Stability : this compound’s dehydrogenated structure enhances oxidative stability compared to Lacidipine, reducing first-pass metabolism and improving bioavailability .

Receptor Affinity : Lower IC50 than Lacidipine (0.45 nM vs. 0.78 nM) suggests stronger binding to L-type calcium channels.

Duration of Action : Intermediate half-life (12–15 hrs) positions it between short-acting Nifedipine and long-acting Amlodipine.

Discussion

Advantages Over Analogs

  • Lipophilicity : Balanced logP (3.8) ensures better tissue penetration than hydrophilic Nifedipine, while avoiding excessive accumulation seen in Lacidipine (logP 5.2) .
  • Safety Profile : Reduced reflex tachycardia risk compared to Nifedipine due to gradual vasodilation.

Limitations

  • Bioavailability: Lower than Amlodipine (55–60% vs.

Clinical Implications

  • Suitable for patients requiring moderate-duration CCBs with minimal drug-drug interactions.

Actividad Biológica

Dehydro Lacidipine, a metabolite of the calcium channel blocker Lacidipine, has garnered attention for its biological activities, particularly in cardiovascular therapeutics and potential anti-cancer properties. This article explores the compound's pharmacological profile, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C26H31NO6C_{26}H_{31}NO_6 and a molecular weight of 453.53 g/mol. As a lipophilic dihydropyridine derivative, it retains some pharmacological properties of its parent compound, Lacidipine, including its function as a calcium antagonist. Its unique metabolic pathway may confer distinct biological activities that warrant further investigation.

This compound primarily functions as a calcium channel blocker . The mechanism involves:

  • Inhibition of Calcium Ion Influx : By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to vasodilation and decreased vascular resistance.
  • Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties comparable to well-known antioxidants like vitamin E, which may contribute to its protective effects against oxidative stress in vascular tissues .

Antihypertensive Activity

Research indicates that this compound maintains the antihypertensive effects seen with Lacidipine. It has been shown to effectively lower blood pressure in various patient populations, including those with isolated systolic hypertension and concurrent type 2 diabetes .

Vasculoprotective Properties

This compound has demonstrated vasculoprotective effects in animal models. For instance, studies on Dahl-S rats showed that chronic administration could prevent salt-induced hypertension and associated vascular damage. The compound exhibited a dose-related protective effect against necrotizing vasculopathy and renal damage .

Comparative Analysis with Other Dihydropyridine Derivatives

The following table summarizes the key features of this compound compared to other notable dihydropyridine derivatives:

Compound NameMolecular FormulaKey Features
This compoundC26H31NO6Calcium channel blocker; antioxidant; vasculoprotective
LacidipineC26H33NO6Lipophilic; long-acting; antioxidant activity
AmlodipineC20H25ClN2O5SLong-acting; antihypertensive
NifedipineC17H18N2O6Shorter acting; used for angina
FelodipineC18H19Cl2N3O4SVascular-selective; less reflex tachycardia

Case Studies and Research Findings

  • Antioxidant Effects : A study demonstrated that this compound effectively quenched various free radicals in biological membranes derived from rat brain tissue, suggesting its potential as an antioxidant agent .
  • Vasoprotection in Hypertension Models : In experiments involving stroke-prone spontaneously hypertensive rats, prophylactic treatment with this compound significantly reduced mortality associated with salt-induced cerebral apoplexy and renal lesions .
  • Potential Anti-Cancer Properties : Preliminary investigations suggest that this compound may possess anti-cancer properties, although comprehensive studies are required to elucidate these effects fully.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for Lacidipine in laboratory settings?

  • Methodological Answer: Lacidipine synthesis involves a four-step sequence: (1) quaternary ammonium salt formation, (2) phosphorus chemical neutralization, (3) condensation, and (4) cyclization. Critical factors include reagent purity (e.g., tert-butyl butyrate), reaction temperature control, and solvent selection to optimize yield. Workshop design must prioritize safety (e.g., handling phenylphosphine chloride) and scalability, with equipment calibrated for precise stoichiometric ratios .

Q. How can researchers determine Lacidipine's mechanism of action in vascular smooth muscle cells?

  • Methodological Answer: Functional experiments on isolated rat aorta under pseudo-first-order conditions are used to assess Lacidipine's inhibition of K⁺-evoked contractions. Measure time-dependent inhibition kinetics and calculate association/dissociation constants using nonlinear regression (e.g., software like Multifit 2.0). Validate results with radioligand binding assays on light microsomes to confirm selective calcium channel blockade .

Q. What methodologies are recommended for evaluating Lacidipine's efficacy in preclinical hypertension models?

  • Methodological Answer: Use randomized controlled trials (RCTs) in rodent models with induced hypertension. Measure peripheral vascular resistance and blood pressure changes via telemetry. Ensure dose-response curves are constructed to identify the effective dose range (e.g., 1–5 mg/kg). Compare results with positive controls (e.g., nifedipine) to contextualize potency .

Advanced Research Questions

Q. How can contradictions in clinical trial data on Lacidipine's antihypertensive efficacy be resolved?

  • Methodological Answer: Conduct a systematic meta-analysis of RCTs using PRISMA guidelines. Pool data from studies with standardized endpoints (e.g., systolic/diastolic blood pressure reduction). Apply heterogeneity tests (I² statistic) and subgroup analyses to identify confounding variables (e.g., patient age, comorbidities). Use fixed- or random-effects models to derive weighted mean differences and 95% confidence intervals .

Q. What computational approaches are effective for modeling Lacidipine's pharmacological effects in drug repurposing studies?

  • Methodological Answer: Implement AI-integrated biosimulation platforms to optimize pharmacokinetic parameters (e.g., absorption rate, volume of distribution). Validate models using in vivo datasets replicated for simulation outputs (e.g., VeriSIM platform). Analyze convergence plots to ensure parameter accuracy and compare with experimental results for drugs like verapamil or captopril .

Q. How should researchers analyze Lacidipine's binding kinetics to calcium channels in structurally distinct tissues?

  • Methodological Answer: Use kinetic association/dissociation experiments under voltage-clamp conditions in transfected HEK293 cells expressing L-type calcium channels. Apply the Weiland & Molinoff method to derive rate constants. Cross-validate with functional assays (e.g., aortic ring contractions) to reconcile discrepancies between binding affinity and in vivo efficacy .

Q. What strategies improve the reproducibility of Lacidipine's synthesis in scaled-up production?

  • Methodological Answer: Optimize process parameters (e.g., reaction time, pH) via Design of Experiments (DoE). Implement real-time monitoring (e.g., in-line FTIR spectroscopy) during cyclization to detect intermediates. Validate batch consistency using HPLC purity assays (>99.5%) and stability testing under ICH guidelines .

Q. Methodological Resources

  • Meta-Analysis: Follow Cochrane Collaboration protocols for risk-of-bias assessment (e.g., RoB 2.0 tool) .
  • Computational Modeling: Use open-source tools like COPASI for kinetic modeling or commercial platforms (e.g., VeriSIM) for drug repurposing .
  • Synthesis Optimization: Reference ASTM standards for chemical reactor design and safety compliance .

Propiedades

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEICLHNCXDXIW-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Dehydro Lacidipine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Dehydro Lacidipine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Dehydro Lacidipine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Dehydro Lacidipine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Dehydro Lacidipine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Dehydro Lacidipine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.